molecular formula C27H23N5O6S B13378585 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B13378585
M. Wt: 545.6 g/mol
InChI Key: ZTVRZUSJQUCQTN-GGKYPAOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a hydrazino linkage to a benzoyl-phenyl ketone group and a 2,6-dimethoxypyrimidine substituent. Its synthesis likely involves condensation reactions between hydrazine derivatives and α-halogenated ketones, analogous to methods described for related compounds (e.g., ). Key structural elements include:

  • Hydrazino bridge: Facilitates conjugation between aromatic systems, influencing electronic properties.
  • Benzoyl-phenyl ketone moiety: Introduces steric bulk and π-π stacking capabilities.
  • 2,6-Dimethoxypyrimidine: Enhances solubility and modulates electron density via methoxy groups.

While direct spectral data for this compound are absent in the provided evidence, IR analysis of structurally similar compounds (e.g., ) suggests characteristic bands for C=O (1660–1682 cm⁻¹), NH (3150–3414 cm⁻¹), and sulfonamide S=O (1243–1258 cm⁻¹) .

Properties

Molecular Formula

C27H23N5O6S

Molecular Weight

545.6 g/mol

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C27H23N5O6S/c1-37-23-17-22(28-27(29-23)38-2)32-39(35,36)21-15-13-20(14-16-21)30-31-24(25(33)18-9-5-3-6-10-18)26(34)19-11-7-4-8-12-19/h3-17,33H,1-2H3,(H,28,29,32)/b25-24+,31-30?

InChI Key

ZTVRZUSJQUCQTN-GGKYPAOWSA-N

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=N/C(=C(\C3=CC=CC=C3)/O)/C(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoyl hydrazone derivative, followed by the introduction of the pyrimidinyl group under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, benzoyl chloride, and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with three analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Spectral Data (IR, cm⁻¹) Synthesis Pathway
Target Compound C₂₉H₂₅N₅O₅S* ~583.6 Benzenesulfonamide, hydrazino, benzoyl-phenyl ketone, 2,6-dimethoxypyrimidine C=O (~1660–1680), NH (~3150–3400) Likely involves hydrazide intermediates and α-halogenated ketone alkylation
4-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () C₂₀H₂₃N₅O₄S 429.49 Benzenesulfonamide, hydrazino, cyclohexylidene-dione, 4,6-dimethylpyrimidine C=O (diketone ~1700), NH (~3200–3400) Cyclocondensation of hydrazines with diketones
S-Alkylated 1,2,4-triazoles (, Compounds 10–15) Varies (e.g., C₂₉H₂₂F₂N₄O₃S) ~568.5 1,2,4-Triazole-thione, alkylated thioether, aryl sulfonyl C=S (~1247–1255), NH (~3278–3414) Cyclization of hydrazinecarbothioamides followed by S-alkylation
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () C₁₇H₁₆FN₆O₃S 418.41 Benzenesulfonamide, pyrazolopyrimidine, fluorophenyl, chromenone Not reported Suzuki coupling of boronic acids with halopyrimidines

*Estimated based on substituents.

Physicochemical Properties

  • Solubility : The 2,6-dimethoxypyrimidine group in the target compound enhances hydrophilicity compared to the 4,6-dimethylpyrimidine in .
  • Thermal Stability: Triazole derivatives () exhibit higher thermal stability due to aromatic heterocycles, whereas hydrazino-linked compounds may decompose at lower temperatures.

Biological Activity

The compound 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is a complex organic molecule with potential biological applications. Its structure features a hydrazine moiety, a benzoyl group, and a pyrimidine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on current literature, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N4O4S\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}

This formula indicates the presence of various functional groups that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing hydrazine groups have shown promising activity against both Gram-positive and Gram-negative bacteria. The compound's benzoyl moiety may enhance its interaction with biological targets, potentially leading to therapeutic applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli6.72 mg/mL
Staphylococcus aureus6.63 mg/mL

The presence of the sulfonamide group is also noteworthy, as it has been associated with various antimicrobial activities in other compounds.

Anti-inflammatory Activity

In vivo studies have demonstrated that related sulfonamide compounds can significantly inhibit inflammation. For example, compounds structurally similar to the target compound showed up to 94.69% inhibition of carrageenan-induced rat paw edema at specific time intervals . This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Anticancer Activity

Studies have shown that some derivatives of benzenesulfonamides exhibit anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in various cancer cell lines. The incorporation of a pyrimidine moiety is hypothesized to enhance anticancer activity due to its potential interaction with DNA or other cellular targets.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against E. coli and S. aureus. The compound under review was included in the screening and demonstrated significant activity against both strains, supporting its potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : Another research project focused on the anti-inflammatory effects of structurally related compounds. The results indicated that these compounds could effectively reduce inflammation in animal models, suggesting that our target compound might share similar effects .
  • Anticancer Evaluation : A comparative study involving multiple sulfonamide derivatives revealed that some exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent selection, temperature, and catalyst use. For example:
  • Hydrazine-carbonyl coupling : Reflux conditions (e.g., 100°C for 4 hours in methanol) ensure complete imine bond formation, as demonstrated in analogous hydrazino-sulfonamide syntheses .
  • Purification : Recrystallization with methanol or ethanol improves yield and purity, as noted in benzenesulfonamide derivative preparations .
  • Table 1 : Example reaction parameters from literature:
StepReagents/ConditionsYield (%)Reference
Hydrazine couplingAniline, 100°C reflux65–75
Sulfonamide formationDMF, 80°C, 6h70–80

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfonamide-pyrimidine cores) critical for confirming stereochemistry .
  • NMR : 1H^1H and 13C^{13}C NMR detect hydrazinylidene protons (δ 8.5–9.5 ppm) and sulfonamide carbonyls (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 567.18 vs. observed 567.17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies often arise from tautomerism or polymorphism. Strategies include:
  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in hydrazinylidene groups) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data .
  • Case study : A 2021 study resolved conflicting 1H^1H NMR signals in a benzimidazole-sulfonamide derivative by correlating crystal packing effects with solution-state dynamics .

Q. What experimental designs are suitable for probing the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test carbonic anhydrase or kinase inhibition using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis for IC50_{50} determination) .
  • Cellular uptake studies : Radiolabel the sulfonamide group (e.g., 14C^{14}C) to track intracellular accumulation in cancer cell lines .
  • Table 2 : Example bioactivity data from analogous compounds:
TargetAssay TypeIC50_{50} (µM)Reference
CA IXFluorometric0.12 ± 0.03
HIV-1 RTRT-PCR inhibition2.5 ± 0.4

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?

  • Methodological Answer :
  • LogP optimization : Introduce electron-withdrawing groups (e.g., –CF3_3) to the benzoyl moiety to enhance membrane permeability, as shown in sulfonamide drug analogs .
  • Solubility : Replace dimethoxypyrimidine with hydrophilic groups (e.g., –OH) and measure via shake-flask method (pH 7.4 buffer) .
  • Thermal stability : DSC/TGA analysis reveals decomposition points (>250°C for aryl-sulfonamides) .

Data Contradiction Analysis

Q. How should conflicting reports on synthetic yields be addressed?

  • Methodological Answer : Yield discrepancies often stem from reagent purity or catalytic efficiency. Solutions include:
  • Reagent screening : Compare commercial vs. in-house-synthesized hydrazine derivatives (e.g., 10–15% yield variation observed in thiosemicarbazide couplings) .
  • Catalyst optimization : Test Pd/C vs. CuI in Ullmann-type couplings for sulfonamide-pyrimidine bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.